REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]=[CH:6]1.[F:15][C:16]1[CH:17]=[C:18]([S:22]([Cl:25])(=[O:24])=[O:23])[CH:19]=[CH:20][CH:21]=1>[N+](C1C=CC=CC=1)([O-])=O.FC(S([O-])(=O)=O)(F)F.[Ag+]>[ClH:25].[ClH:25].[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[C:7]([S:22]([C:18]2[CH:19]=[CH:20][CH:21]=[C:16]([F:15])[CH:17]=2)(=[O:24])=[O:23])=[CH:6]1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
CN(CCN1C=CC=2C1=NC=CC2)C
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
silver trifluoromethylsulfonate
|
Quantity
|
2.94 g
|
Type
|
catalyst
|
Smiles
|
FC(F)(F)S(=O)(=O)[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a cotton plug
|
Type
|
ADDITION
|
Details
|
The filtrate is treated with water and saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue is chromatographed
|
Type
|
WASH
|
Details
|
eluting with 2:98 concentrated NH4OH
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(CCN1C=C(C=2C1=NC=CC2)S(=O)(=O)C2=CC(=CC=C2)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |